molecular formula C7H11N3O2 B3327814 3-tert-Butyl-1-nitro-1H-pyrazole CAS No. 38859-25-5

3-tert-Butyl-1-nitro-1H-pyrazole

Cat. No. B3327814
CAS RN: 38859-25-5
M. Wt: 169.18 g/mol
InChI Key: XUXFVSMFSJUAKN-UHFFFAOYSA-N
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Description

“3-tert-Butyl-1H-pyrazole” is a chemical compound with the empirical formula C7H12N2 . It has a molecular weight of 124.18 . It is a type of pyrazole, which is a class of five-membered heterocycles derived from the parent pyrazole . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-tert-Butyl-1H-pyrazole” consists of a pyrazole ring with a tert-butyl group attached to it . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

While specific chemical reactions involving “3-tert-Butyl-1-nitro-1H-pyrazole” are not available, pyrazoles in general are known to participate in a variety of chemical reactions. For example, they can undergo N-arylation with aryl halides , and they can also participate in [3+2] cycloaddition reactions .

Safety and Hazards

The safety data sheet for a similar compound, “3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-tert-Butyl-1-nitro-1H-pyrazole” are not available, there is ongoing research into the synthesis and applications of pyrazole derivatives. For instance, there is interest in developing new synthetic methods for preparing pyrazole derivatives, as well as in exploring their potential applications in medicine and other fields .

properties

IUPAC Name

3-tert-butyl-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)6-4-5-9(8-6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXFVSMFSJUAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679661
Record name 3-tert-Butyl-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38859-25-5
Record name 3-tert-Butyl-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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